3,5-dimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide
Description
Properties
IUPAC Name |
3,5-dimethyl-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-12-17(13(2)25-20-12)26(23,24)19-8-9-21-11-18-15(10-16(21)22)14-6-4-3-5-7-14/h3-7,10-11,19H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHXOOJNCWJAMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C=NC(=CC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide typically involves multiple steps, starting with the construction of the core isoxazole and pyrimidine rings. Common synthetic routes include:
Isoxazole Formation: : This can be achieved through the cyclization of 1,3-dicarbonyl compounds with hydroxylamine.
Pyrimidine Synthesis: : This usually involves the reaction of a β-ketoester with guanidine derivatives.
Sulfonamide Linkage:
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure higher yields and consistent product quality. Optimal reaction conditions, such as temperature, solvent, and catalysts, are meticulously controlled.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, such as:
Reduction: : Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: : Both nucleophilic and electrophilic substitutions can occur at various positions on the compound's rings.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, KMnO₄
Reduction Reagents: : LiAlH₄, H₂/Pd-C
Substitution Reagents: : Alkyl halides, acyl chlorides
Major Products
Oxidation Products: : Ketones, aldehydes
Reduction Products: : Alcohols, amines
Substitution Products: : Various substituted derivatives based on the initial reactant
Scientific Research Applications
3,5-dimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide has versatile research applications, such as:
Chemistry: : Used as a building block in synthetic organic chemistry to create more complex molecules.
Biology: : Functions as a ligand in binding studies for various biological targets.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide involves its interaction with specific molecular targets, often enzymes or receptors. For instance, in medicinal contexts, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways, leading to therapeutic effects. The compound's sulfonamide group is critical in forming hydrogen bonds with target biomolecules, stabilizing the interaction.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as other sulfonamides or pyrimidine derivatives, 3,5-dimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Similar Compounds
Sulfonamides: : Sulfamethoxazole, Sulfadiazine
Pyrimidine Derivatives: : 5-Fluorouracil, Cytarabine
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Biological Activity
3,5-Dimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological effects, and research findings related to its pharmacological properties.
Chemical Structure and Properties
The compound features a sulfonamide group attached to an isoxazole ring and a pyrimidine structure. Its molecular formula is with a molecular weight of approximately 398.47 g/mol. The presence of multiple functional groups enables diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O3S |
| Molecular Weight | 398.47 g/mol |
| CAS Number | 1009040-92-9 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the isoxazole ring and subsequent modifications to introduce the pyrimidine moiety. Techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are used for characterization.
Anticancer Properties
Research indicates that compounds structurally similar to 3,5-dimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole have demonstrated significant anticancer activity. For instance, studies show that derivatives exhibit growth inhibition against various cancer cell lines, including lung carcinoma and leukemia cells.
Case Study: Growth Inhibition Assay
In a study involving derivatives of similar structures, notable growth inhibition percentages were observed:
- Lung Carcinoma HOP-92 : GI % = 68.96
- Leukemia CCRF-CEM : GI % = 90.41
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
The mechanism of action for isoxazole derivatives often involves the inhibition of key enzymes or pathways critical for cancer cell survival. For example, compounds have been shown to target cyclin-dependent kinases (CDKs), leading to cell cycle arrest in the G0–G1 phase.
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound 6n | CDK2 | 0.22 |
| Compound 6n | TRKA | 0.89 |
Cytotoxicity Studies
Cytotoxicity assays on human promyelocytic leukemia cell line HL-60 revealed varying degrees of toxicity among different isoxazole derivatives. The results indicated that certain compounds could induce apoptosis by modulating the expression levels of Bcl-2 and p21^WAF-1 genes.
Cytotoxicity Results
The cytotoxic effects were quantified as follows:
- Isoxazole (3) : Induced decreased Bcl-2 expression.
- Isoxazole (6) : Increased p21^WAF-1 levels without affecting Bax expression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
